Molecular weight and formula of 4-Cyclopropylpyrimidine-5-carboxylic acid
Molecular weight and formula of 4-Cyclopropylpyrimidine-5-carboxylic acid
An In-Depth Technical Guide to 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic Acid
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its molecular characteristics, a plausible synthetic route, its expected spectroscopic signature, and its potential applications, all grounded in established scientific principles.
Introduction: A Molecule of Interest in Modern Drug Discovery
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (CAS No: 914201-19-7) is a notable example of a "building block" molecule in medicinal chemistry.[1] Its structure is a carefully orchestrated combination of three key pharmacophoric elements: a pyrimidine core, a cyclopropyl group, and a trifluoromethyl moiety. The pyrimidine ring is a cornerstone of many biologically active compounds, including several approved drugs, due to its ability to participate in hydrogen bonding and other key interactions with biological targets.[2] The cyclopropyl group, a small, strained carbocycle, can enhance metabolic stability and binding affinity.[3] Finally, the trifluoromethyl group is a powerful modulator of physicochemical properties, often used to improve a drug candidate's metabolic stability, lipophilicity, and binding affinity.[4] The strategic combination of these three groups in a single molecule makes 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid a valuable starting point for the synthesis of novel therapeutic agents.
Molecular and Physicochemical Properties
A summary of the key molecular and physicochemical properties of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is presented in the table below. It is important to note that while some properties are readily available from chemical suppliers, others, such as melting point and solubility, are not widely reported and should be determined experimentally.
| Property | Value | Source |
| Molecular Formula | C₉H₇F₃N₂O₂ | [1] |
| Molecular Weight | 232.16 g/mol | [1] |
| CAS Number | 914201-19-7 | [1] |
| Appearance | Solid (predicted) | [1] |
| Melting Point | Not reported | |
| Solubility | Not reported | |
| pKa | Not reported |
Synthesis and Purification: A Plausible Approach
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of the Ethyl Ester Precursor
A common strategy for the synthesis of pyrimidine-5-carboxylic acids is to first prepare the corresponding ethyl ester, which can then be hydrolyzed in a subsequent step. The synthesis of ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate could be achieved via a condensation reaction.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine equimolar amounts of 2,2,2-trifluoroacetamidine hydrochloride and ethyl 2-(ethoxymethylidene)-3-cyclopropyl-3-oxopropanoate.
-
Solvent and Base: Suspend the reactants in a suitable solvent, such as ethanol. Add a non-nucleophilic base, for example, two equivalents of triethylamine, to neutralize the hydrochloride salt and facilitate the condensation.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield ethyl 4-cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Step 2: Hydrolysis to the Carboxylic Acid
-
Reaction Setup: Dissolve the purified ethyl ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add an excess of a strong base, such as lithium hydroxide or sodium hydroxide, and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Isolation: Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of approximately 2-3. This will precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Disclaimer: This protocol is a hypothetical procedure based on general synthetic methods for similar compounds and has not been experimentally validated for this specific molecule. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.
Caption: A plausible two-step synthesis of the target compound.
Spectroscopic Characterization: An Expert's Perspective
While experimental spectra for 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid are not publicly available, its structure allows for a detailed prediction of its spectroscopic features.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the cyclopropyl and pyrimidine protons, as well as the carboxylic acid proton.
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Carboxylic Acid Proton (-COOH): A broad singlet is anticipated in the downfield region, typically between 10-13 ppm. This signal would disappear upon the addition of D₂O due to proton exchange.
-
Pyrimidine Proton (-CH=): A singlet corresponding to the proton at the 6-position of the pyrimidine ring is expected, likely in the aromatic region (around 8.5-9.0 ppm).
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Cyclopropyl Protons (-CH- and -CH₂-): The cyclopropyl group will present a more complex set of signals in the upfield region (typically 0.5-2.0 ppm). These will likely appear as multiplets due to geminal and vicinal coupling.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule.
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Carbonyl Carbon (-COOH): A signal for the carboxylic acid carbonyl carbon is expected in the range of 165-185 ppm.
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Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will appear in the aromatic region (approximately 110-170 ppm). The carbon bearing the trifluoromethyl group will likely be a quartet due to coupling with the fluorine atoms.
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Trifluoromethyl Carbon (-CF₃): The carbon of the trifluoromethyl group will be observed as a quartet due to one-bond coupling with the three fluorine atoms. Its chemical shift will be in the region of 115-130 ppm.
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Cyclopropyl Carbons: The methine and methylene carbons of the cyclopropyl group will resonate in the upfield region, typically between 5-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the functional groups present.
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[5]
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C=O Stretch (Carboxylic Acid): A strong, sharp absorption band should appear between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[6]
-
C-F Stretches (Trifluoromethyl): Strong, characteristic absorption bands for the C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1100-1300 cm⁻¹.
-
C-H Stretches (Cyclopropyl and Pyrimidine): C-H stretching vibrations for the pyrimidine ring will be observed just above 3000 cm⁻¹, while those for the cyclopropyl group will be slightly below 3000 cm⁻¹.[7]
Mass Spectrometry
In a mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 232.16. Common fragmentation patterns for pyrimidine carboxylic acids often involve the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[8][9] Further fragmentation of the pyrimidine and cyclopropyl rings would also be expected.
Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid make it a highly attractive scaffold for the development of novel therapeutic agents.
-
Kinase Inhibitors: The pyrimidine core is a well-established hinge-binding motif in many kinase inhibitors. The substituents at the 2-, 4-, and 5-positions can be further modified to achieve selectivity and potency against specific kinase targets.
-
Antiviral and Anticancer Agents: Pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer properties.[10] The trifluoromethyl group can enhance the cell permeability and metabolic stability of potential drug candidates, making them more effective in vivo.
-
Modulation of Physicochemical Properties: The cyclopropyl and trifluoromethyl groups offer medicinal chemists fine control over key drug-like properties such as lipophilicity, solubility, and metabolic stability. This allows for the optimization of lead compounds to improve their pharmacokinetic and pharmacodynamic profiles.
Caption: The key pharmacophoric elements of the title compound.
Safety and Handling
Based on available safety data, 4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is classified with the GHS07 pictogram, indicating that it may be harmful if swallowed and may cause skin irritation.[1] It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Cyclopropyl-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is a valuable building block for medicinal chemistry and drug discovery. Its combination of a pyrimidine core with cyclopropyl and trifluoromethyl substituents provides a unique set of properties that can be exploited in the design of novel therapeutic agents. While detailed experimental data for this specific compound is limited, its structural features and the established chemistry of its constituent parts provide a strong foundation for its use in research and development.
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